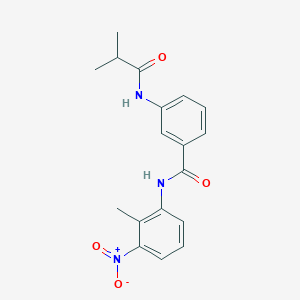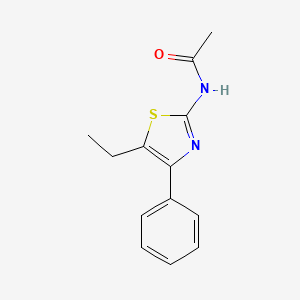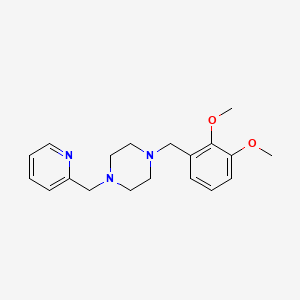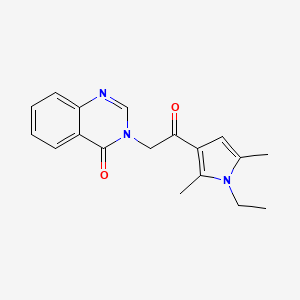
3-(isobutyrylamino)-N-(2-methyl-3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(isobutyrylamino)-N-(2-methyl-3-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isobutyrylamino group and a nitrophenyl group attached to a benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isobutyrylamino)-N-(2-methyl-3-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-3-nitrobenzoic acid with isobutyrylamine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-(isobutyrylamino)-N-(2-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative of the compound.
科学研究应用
3-(isobutyrylamino)-N-(2-methyl-3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(isobutyrylamino)-N-(2-methyl-3-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-methyl-3-nitrophenyl acetate
- 2-methyl-3-nitrobenzyl alcohol
- (2-methyl-3-nitrophenyl)methanol
Uniqueness
3-(isobutyrylamino)-N-(2-methyl-3-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(2)17(22)19-14-7-4-6-13(10-14)18(23)20-15-8-5-9-16(12(15)3)21(24)25/h4-11H,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZJADAUFRFWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-bromo-4,6-difluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5735369.png)
![1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B5735373.png)
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B5735374.png)

![N-[2-(acetylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5735384.png)
![5-(3-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B5735387.png)

![(2E)-3-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5735392.png)




![isobutyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5735444.png)
![1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B5735456.png)
